molecular formula C₁₄H₁₉NO₇ B1140123 N-Carbobenzyloxy Mannosamine CAS No. 137157-50-7

N-Carbobenzyloxy Mannosamine

Cat. No.: B1140123
CAS No.: 137157-50-7
M. Wt: 313.3
InChI Key:
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Description

N-Carbobenzyloxy Mannosamine, also known as this compound, is a useful research compound. Its molecular formula is C₁₄H₁₉NO₇ and its molecular weight is 313.3. The purity is usually 95%.
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Mechanism of Action

Target of Action

N-Carbobenzyloxy Mannosamine primarily targets the enzymes of the Roseman-Warren biosynthetic pathway . These enzymes are responsible for initiating and regulating the intracellular biosynthesis of N-acetylneuraminic acid (Neu5Ac, sialic acid) . The compound’s interaction with these enzymes plays a crucial role in its mechanism of action.

Mode of Action

This compound interacts with its targets by inhibiting protein glycosylation . The compound’s O-picoloyl group at the C-3 position can provide high or complete stereocontrol . This interaction results in significant changes in N-glycan and O-glycan profiles .

Biochemical Pathways

The compound affects the Neu5Ac biosynthesis pathway . It acts as an uncharged monosaccharide and the first committed precursor in this pathway . The enzymes of the Roseman-Warren biosynthetic pathway tolerate specific modifications of the N-acyl side chain of mannosamine analogues . This leads to changes in the downstream effects of the pathway, impacting the synthesis of sialylated glycans .

Pharmacokinetics

The compound’s molecular weight is 31330 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of this compound’s action is the inhibition of protein glycosylation, leading to changes in N-glycan and O-glycan profiles . This can stimulate endothelial cell (EC) proliferation in vitro . In addition, it can enhance angiogenesis in a mouse skin injury model and promote angiogenesis in a mouse hindlimb ischemia model .

Biochemical Analysis

Biochemical Properties

N-Carbobenzyloxy Mannosamine plays a significant role in biochemical reactions. It is involved in the synthesis of β-glycosides of mannosamine, a process that is influenced by the presence of the O-picoloyl group at the C-3 position of a mannosamine donor . This compound interacts with various enzymes, proteins, and other biomolecules, affecting the stereoselectivity of glycosylation through the H-bond-mediated aglycone delivery (HAD) pathway .

Cellular Effects

The effects of this compound on cells are complex and varied. For instance, it has been reported that mannosamine, which inhibits GPI-anchor glycosylation/formation, can increase cell layer protein and decrease specific activity in cells

Molecular Mechanism

The molecular mechanism of this compound involves its role in the synthesis of β-glycosides of mannosamine . The presence of the O-picoloyl group at the C-3 position of a mannosamine donor can provide high or complete stereocontrol . This suggests that this compound may influence enzyme inhibition or activation, binding interactions with biomolecules, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the effects of mannosamine had a bell-shaped dose–response curve, with inhibition at higher concentrations

Dosage Effects in Animal Models

It is known that the effects of mannosamine showed significant toxicity on 4T1 cells at 5 mM

Metabolic Pathways

This compound is involved in the Roseman-Warren biosynthetic pathway . This pathway is known for its tolerance of unnatural mannosamines bearing small unnatural N-acyl substituents

Subcellular Localization

It is known that a diffuse, nonvesicular localization enhances the axon protection through increased protein stability

Properties

IUPAC Name

benzyl N-[(4R,5S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO7/c16-6-9-11(17)12(18)10(13(19)22-9)15-14(20)21-7-8-4-2-1-3-5-8/h1-5,9-13,16-19H,6-7H2,(H,15,20)/t9?,10?,11-,12-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTOTMQAWIIMKK-JBSNKVJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2C(C(C(OC2O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC2[C@H]([C@@H](C(OC2O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675553
Record name 2-{[(Benzyloxy)carbonyl]amino}-2-deoxy-D-threo-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137157-50-7
Record name 2-{[(Benzyloxy)carbonyl]amino}-2-deoxy-D-threo-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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